molecular formula C14H12ClFN2O2 B3174426 N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide CAS No. 953739-94-1

N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide

Cat. No.: B3174426
CAS No.: 953739-94-1
M. Wt: 294.71 g/mol
InChI Key: YJLFFOHTXYGEEO-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a fluorine atom, and a chlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 2-chlorophenol.

    Formation of Intermediate: The 2-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorophenoxy)acetyl chloride.

    Coupling Reaction: The intermediate 2-(2-chlorophenoxy)acetyl chloride is then reacted with 5-amino-2-fluoroaniline in the presence of a base like sodium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biology: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: It is explored for its use in the development of novel materials with specific properties, such as polymers and coatings.

    Industry: The compound is used in the synthesis of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)-2-(2-bromophenoxy)-acetamide
  • N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide
  • N-(5-Amino-2-fluorophenyl)-2-(2-nitrophenoxy)-acetamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide is unique due to the presence of both fluorine and chlorine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-7-9(17)5-6-11(12)16/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLFFOHTXYGEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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